molecular formula C18H25N5O3 B14877737 6-(4-ethoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one

6-(4-ethoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B14877737
M. Wt: 359.4 g/mol
InChI Key: JZPUVERVMNUHBE-UHFFFAOYSA-N
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Description

6-(4-ethoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an ethoxybenzyl group, a morpholinoethyl group, and a triazinone core

Preparation Methods

The synthesis of 6-(4-ethoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group is attached through an amination reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-(4-ethoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

6-(4-ethoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-(4-ethoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one can be compared with other similar compounds, such as:

    6-(4-methoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    6-(4-ethoxybenzyl)-3-((2-piperidinoethyl)amino)-1,2,4-triazin-5(4H)-one: This compound has a piperidinoethyl group instead of a morpholinoethyl group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H25N5O3

Molecular Weight

359.4 g/mol

IUPAC Name

6-[(4-ethoxyphenyl)methyl]-3-(2-morpholin-4-ylethylamino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H25N5O3/c1-2-26-15-5-3-14(4-6-15)13-16-17(24)20-18(22-21-16)19-7-8-23-9-11-25-12-10-23/h3-6H,2,7-13H2,1H3,(H2,19,20,22,24)

InChI Key

JZPUVERVMNUHBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCN3CCOCC3

Origin of Product

United States

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